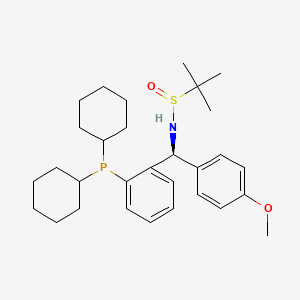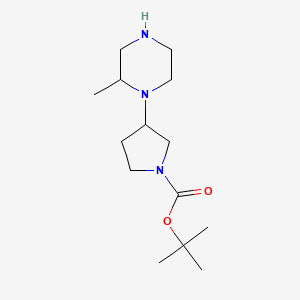![molecular formula C9H10ClN3O B13644721 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is a heterocyclic compound that contains both pyridine and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride typically involves the reaction of 2-aminopyridine with suitable reagents under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, which undergoes a chemodivergent synthesis to form the desired compound . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: H2O2, KMnO4
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Various nucleophiles depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of various pharmaceutical compounds and as a building block for more complex molecules.
作用機序
The mechanism of action of 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the context of neurodegenerative disorders, the compound acts as a beta-secretase inhibitor, preventing the formation of amyloid-beta peptides that are implicated in Alzheimer’s disease . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.
類似化合物との比較
Similar Compounds
2-Aminomethylpyrimidine hydrochloride: Another compound with similar structural features and applications in pharmaceutical synthesis.
Pyrimido[1,2-a]benzimidazoles: Compounds with similar heterocyclic structures and potential pharmacological uses.
2-Aminopyrimidin-4(3H)-one: A related compound with applications in antiviral and antitumor research.
Uniqueness
2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties
特性
分子式 |
C9H10ClN3O |
|---|---|
分子量 |
211.65 g/mol |
IUPAC名 |
2-(aminomethyl)pyrido[1,2-a]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7;/h1-5H,6,10H2;1H |
InChIキー |
UOXHRQUOYQCEOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



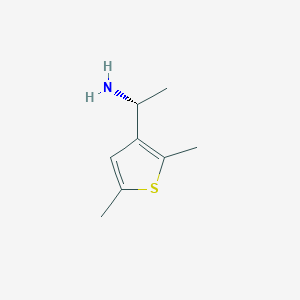

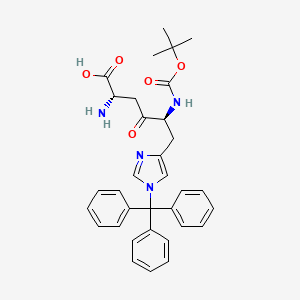
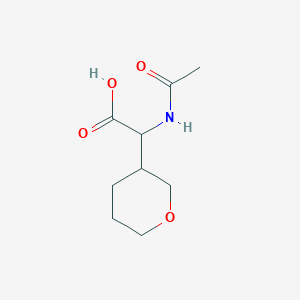
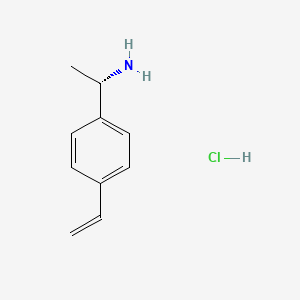
![[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B13644680.png)
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
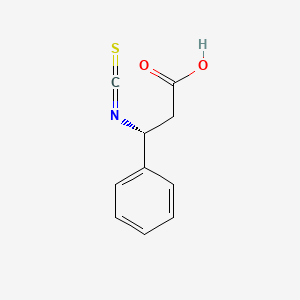
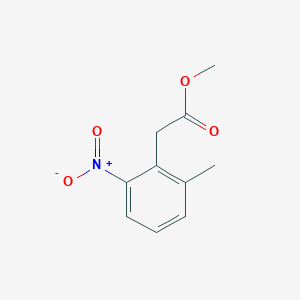

![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)
